molecular formula C10H10ClN B3034261 7'-Chlorospiro[cyclopropane-1,3'-indoline] CAS No. 1505857-33-9

7'-Chlorospiro[cyclopropane-1,3'-indoline]

Cat. No.: B3034261
CAS No.: 1505857-33-9
M. Wt: 179.64
InChI Key: BYMOKQDKWNZTSG-UHFFFAOYSA-N
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Description

7’-Chlorospiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C10H10ClN and a molecular weight of 179.65 g/mol This compound features a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety, with a chlorine atom attached at the 7’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Chlorospiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of an indoline derivative with a cyclopropane precursor under specific conditions. For example, the Bartoli reaction, which uses Grignard reagents, can be employed to introduce the cyclopropane ring . The reaction conditions often include low temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 7’-Chlorospiro[cyclopropane-1,3’-indoline] may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7’-Chlorospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom at the 7’ position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

The reactions of 7’-Chlorospiro[cyclopropane-1,3’-indoline] typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from the reactions of 7’-Chlorospiro[cyclopropane-1,3’-indoline] depend on the type of reaction and the reagents used. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced compounds, and substitution reactions result in the formation of new functionalized spirocyclic compounds.

Scientific Research Applications

7’-Chlorospiro[cyclopropane-1,3’-indoline] has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Researchers investigate the biological activity of 7’-Chlorospiro[cyclopropane-1,3’-indoline] and its derivatives. The compound’s potential as a pharmacophore for drug development is of particular interest.

    Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents. Studies focus on its potential to interact with biological targets and exhibit pharmacological effects.

    Industry: In the industrial sector, 7’-Chlorospiro[cyclopropane-1,3’-indoline] is used in the development of specialty chemicals and materials. Its unique properties contribute to the design of novel products with specific functionalities.

Mechanism of Action

The mechanism of action of 7’-Chlorospiro[cyclopropane-1,3’-indoline] involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The presence of the chlorine atom at the 7’ position can influence the compound’s binding affinity and selectivity. Studies aim to elucidate the precise molecular interactions and pathways involved in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    7’-Bromospiro[cyclopropane-1,3’-indoline]: Similar to 7’-Chlorospiro[cyclopropane-1,3’-indoline], but with a bromine atom instead of chlorine.

    7’-Fluorospiro[cyclopropane-1,3’-indoline]: Features a fluorine atom at the 7’ position.

    7’-Iodospiro[cyclopropane-1,3’-indoline]: Contains an iodine atom at the 7’ position.

Uniqueness

7’-Chlorospiro[cyclopropane-1,3’-indoline] is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

7'-Chlorospiro[cyclopropane-1,3'-indoline] is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of a chlorine atom and its spirocyclic framework, suggest various mechanisms of action that may influence its interactions with biological targets.

The compound can be synthesized through various methods, typically involving reactions such as oxidation, reduction, and nucleophilic substitution. The chlorine atom at the 7' position plays a crucial role in its reactivity and biological activity.

Chemical Reactions

  • Oxidation: Can be performed using agents like potassium permanganate.
  • Reduction: Achieved with lithium aluminum hydride.
  • Substitution: The chlorine atom can be replaced with other functional groups using nucleophiles.

Biological Activity

Research indicates that 7'-Chlorospiro[cyclopropane-1,3'-indoline] exhibits significant biological activity, particularly in anticancer research.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested: K562 (human erythroleukemia), HeLa (cervical carcinoma), Jurkat (acute T-cell leukemia), MCF-7 (breast cancer).
  • Methodology: Cell proliferation was assessed using MTS assays, while flow cytometry was used for cell cycle analysis.

Results Summary:

CompoundCell LineIC50 (μg/mL)Selectivity Index
7'-Chlorospiro[cyclopropane-1,3'-indoline]K56210 ± 22.5
7'-Chlorospiro[cyclopropane-1,3'-indoline]HeLa12 ± 12.0
7'-Chlorospiro[cyclopropane-1,3'-indoline]MCF-715 ± 31.5

The selectivity index indicates the relative toxicity to cancer versus normal cells, suggesting potential therapeutic applications.

The mechanism by which 7'-Chlorospiro[cyclopropane-1,3'-indoline] exerts its biological effects is believed to involve:

  • Binding to Enzymes/Receptors: The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors.
  • Modulation of Cell Cycle: Studies show that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, indicating its potential as an antiproliferative agent.

Case Studies

Recent investigations have focused on the structure-activity relationship (SAR) of related compounds to elucidate their biological properties further. For example:

  • A study compared the activity of 7'-Chlorospiro[cyclopropane-1,3'-indoline] with its bromine and fluorine analogs. The chlorinated variant showed superior cytotoxicity in several cancer cell lines.

Comparison with Similar Compounds

A comparison with structurally similar compounds highlights unique aspects of 7'-Chlorospiro[cyclopropane-1,3'-indoline]:

Compound TypeHalogen TypeNotable Activity
7'-Bromospiro[cyclopropane-1,3'-indoline]BromineModerate cytotoxicity
7'-Fluorospiro[cyclopropane-1,3'-indoline]FluorineLower activity compared to chlorine

The presence of chlorine appears to enhance the compound's reactivity and biological efficacy compared to its halogen counterparts.

Properties

IUPAC Name

7-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMOKQDKWNZTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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